

ICy-OH optimization for different microscopy platforms

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Clarity-OH Technical Support Center

Welcome to the Clarity-OH Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the Clarity-OH tissue clearing protocol for various microscopy platforms. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure successful and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is Clarity-OH and how does it work?

A: Clarity-OH is a hydrogel-based tissue clearing technique that renders biological tissues optically transparent. The process involves four key steps:

- Fixation: Preserving the tissue structure and biomolecules.
- Hydrogel Monomer Infusion: Infusing the tissue with a hydrogel solution.
- Polymerization: Cross-linking the hydrogel within the tissue to create a stable tissue-hydrogel hybrid. This step physically supports the tissue and anchors biomolecules.
- Lipid Removal: Using a clearing solution to remove opaque lipids, leaving a transparent sample with preserved structural and molecular information.



Q2: Which microscopy platforms are compatible with Clarity-OH?

A: Clarity-OH cleared tissues are compatible with a wide range of imaging systems, including:

- Confocal microscopy
- Two-photon microscopy
- · Light-sheet microscopy
- Widefield fluorescence microscopy

The optimal imaging platform depends on the size of the sample, the desired resolution, and the specific fluorescent labels used.

Q3: What is the refractive index of Clarity-OH cleared tissue?

A: The refractive index (RI) of a tissue cleared with Clarity-OH is approximately 1.45. It is crucial to use a mounting medium and imaging objective that match this RI to minimize light scattering and achieve the best image quality.

Q4: Can I perform immunostaining on Clarity-OH cleared tissues?

A: Yes, immunostaining is a key application of the Clarity-OH method. The hydrogel matrix preserves protein epitopes, allowing for antibody penetration and labeling. The protocol for immunostaining is detailed in the Experimental Protocols section.

Troubleshooting Guides

This section addresses common issues encountered during the Clarity-OH protocol.

Troubleshooting & Optimization

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| Problem | Possible Cause | Solution |
|------------------------------------|--|--|
| Incomplete Tissue Clearing | - Insufficient lipid removal time Inadequate temperature during clearing Clearing solution has degraded. | - Extend the incubation time in the clearing solution Ensure the clearing is performed at the recommended temperature (e.g., 37°C) Prepare fresh clearing solution. |
| Tissue Swelling or Shrinking | - Incorrect buffer concentrations Improper fixation. | - Ensure all buffers (e.g., PBS) are prepared at the correct molarity and pH Optimize fixation time and paraformaldehyde (PFA) concentration for your specific tissue type. |
| Low Fluorescence Signal | - Photobleaching during imaging Antibody penetration issues Fluorophore incompatibility with the clearing process. | - Use an anti-fade agent in your mounting medium Decrease laser power and exposure time Increase the duration of antibody incubation Use smaller antibody fragments (e.g., Fab fragments) Select fluorophores known to be robust to the chemical clearing process. |
| High Autofluorescence | - Incomplete removal of heme from blood-rich tissues Glutaraldehyde in the fixative. | - Perfuse the animal with PBS before fixation to remove blood Avoid using glutaraldehyde in the fixative if possible, or use a quenching agent like sodium borohydride. |
| Sample Damage or Disintegration | - Incomplete hydrogel polymerization Mechanical stress during handling. | - Ensure the polymerization is complete by extending the incubation time or adjusting the temperature Handle the |



tissue-hydrogel hybrid gently at all stages.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the Clarity-OH protocol.

Table 1: Refractive Index Matching Solutions

| Solution | Refractive Index (RI) | Key Features |
|------------------------------------|------------------------|---|
| 80% Glycerol in PBS | ~1.45 | Simple to prepare, costeffective. |
| FocusClear™ | ~1.45 | Commercially available, high- quality imaging. |
| TDE (2,2'-thiodiethanol) Solutions | Adjustable (1.33-1.51) | RI can be tuned to match the objective. |

Table 2: Clearing Efficiency and Time

| Tissue Type | Thickness | Recommended Clearing Time (at 37°C) | Expected Transparency |
|--------------------------|-----------|---|--------------------------|
| Mouse Brain (whole) | ~8 mm | 10-14 days | >95% |
| Mouse Brain (1 mm slice) | 1 mm | 1-2 days | >98% |
| Human Brain Biopsy | 2 mm | 3-5 days | >90% |
| Zebrafish (adult) | ~3 mm | 4-6 days | >95% |

Experimental Protocols

Protocol 1: Clarity-OH Tissue Clearing

Troubleshooting & Optimization





- 1. Fixation: a. Perfuse the animal with ice-cold 1X PBS followed by 4% paraformaldehyde (PFA) in PBS. b. Post-fix the dissected tissue in 4% PFA at 4°C for 24 hours.
- 2. Hydrogel Infusion: a. Wash the tissue in 1X PBS with 0.1% Triton X-100 for 1 hour at room temperature. b. Incubate the tissue in the hydrogel monomer solution (4% acrylamide, 0.05% bis-acrylamide, 0.25% VA-044 initiator in PBS) at 4°C for 24-48 hours.
- 3. Polymerization: a. Remove the tissue from the hydrogel solution and place it in a 50 mL conical tube. b. De-gas the tube with nitrogen for 10 minutes. c. Place the tube in a 37°C water bath for 3 hours to initiate polymerization.
- 4. Lipid Removal (Clearing): a. Wash the tissue-hydrogel hybrid in clearing solution (e.g., 8% sodium dodecyl sulfate (SDS) in 200 mM boric acid, pH 8.5) for 1 hour. b. Place the sample in fresh clearing solution and incubate at 37°C with gentle shaking until the tissue is transparent. Change the solution every 2-3 days.
- 5. Washing and Refractive Index Matching: a. Wash the cleared tissue extensively in PBS with 0.1% Triton X-100 for 24-48 hours to remove residual SDS. b. Incubate the tissue in the desired refractive index matching solution until the RI is equalized.

Protocol 2: Immunostaining of Clarity-OH Cleared Tissue

- 1. Blocking: a. Incubate the cleared and washed tissue in a blocking buffer (e.g., 6% Bovine Serum Albumin, 0.2% Triton X-100, and 10 μg/mL heparin in PBS) for 24 hours at 37°C.
- 2. Primary Antibody Incubation: a. Dilute the primary antibody in the blocking buffer. b. Incubate the tissue with the primary antibody solution at 37°C with gentle shaking for 3-7 days, depending on the tissue size.
- 3. Washing: a. Wash the tissue in PBS with 0.1% Triton X-100 at room temperature for 24 hours, changing the wash buffer 4-5 times.
- 4. Secondary Antibody Incubation: a. Dilute the fluorescently labeled secondary antibody in the blocking buffer. b. Incubate the tissue with the secondary antibody solution at 37°C with gentle shaking for 3-7 days.

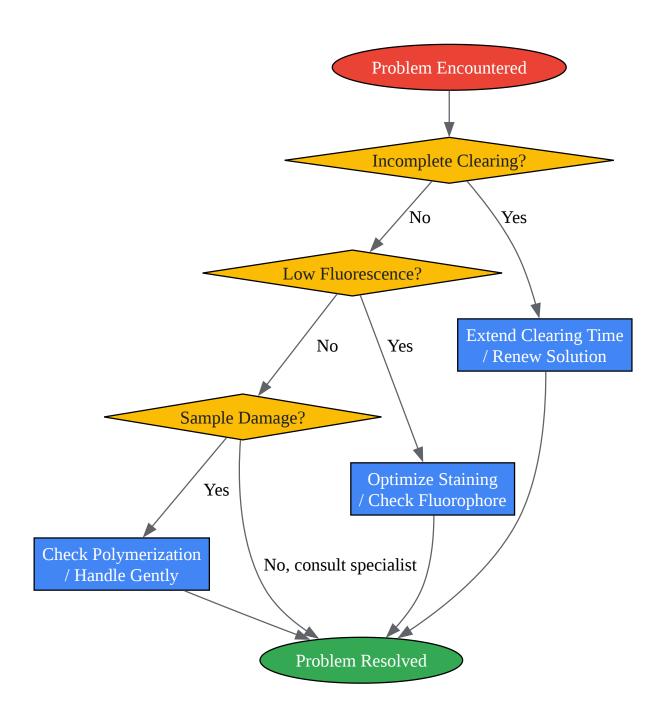


5. Final Washes and RI Matching: a. Repeat the washing step (3.a). b. Incubate the stained tissue in the refractive index matching solution for imaging.

Visualizations









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